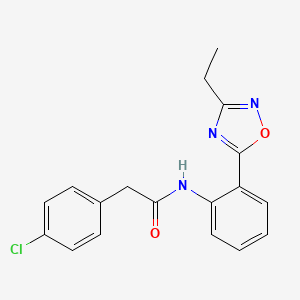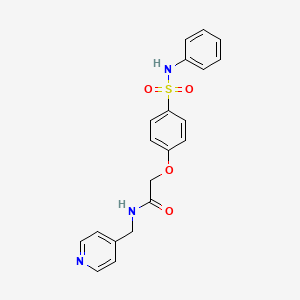
ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate, also known as ETOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Applications De Recherche Scientifique
Ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has shown potential in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as an inhibitor of tumor growth. This compound has also been studied for its anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. This compound has been found to be non-toxic at therapeutic doses and does not produce significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate in lab experiments is its ability to selectively inhibit COX-2 and PKC, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate. One direction is to further study its anti-inflammatory and analgesic effects in animal models and to explore its potential as a treatment for inflammatory diseases. Another direction is to investigate its potential as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other enzymes and proteins that it may inhibit.
Méthodes De Synthèse
The synthesis of ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate involves the reaction between 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoic acid and ethyl chloroformate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through column chromatography. The yield of this compound is typically around 70%.
Propriétés
IUPAC Name |
ethyl 4-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-28-22(27)17-11-13-18(14-12-17)23-19(26)5-4-6-20-24-21(25-29-20)16-9-7-15(2)8-10-16/h7-14H,3-6H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUCWLKAGBKBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


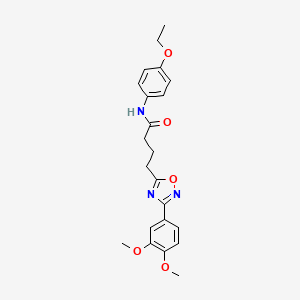
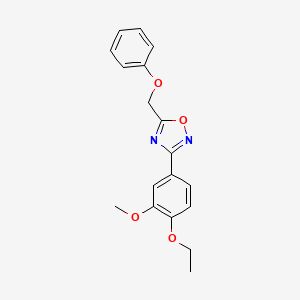
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7700023.png)

![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)
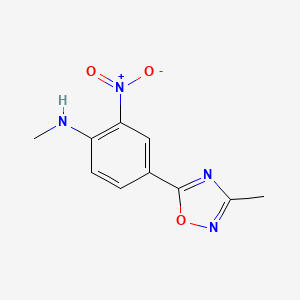
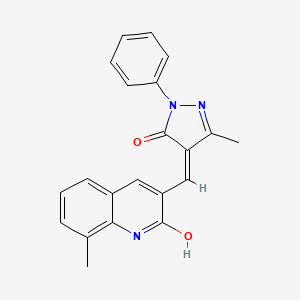
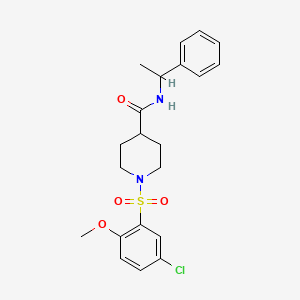
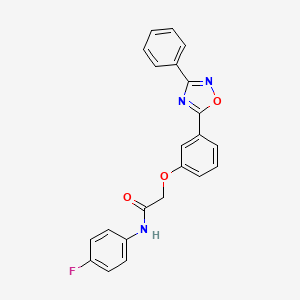
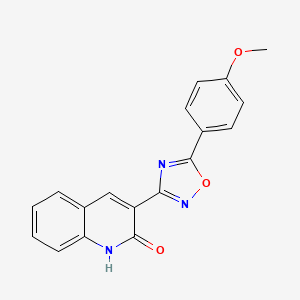
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)
